molecular formula C23H24N4O B4974231 N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine

N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B4974231
M. Wt: 372.5 g/mol
InChI Key: YBWSOZFLRHWWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine, also known as BPIP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. BPIP is a piperazine derivative that has been shown to have significant inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

Scientific Research Applications

N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine and butyrylcholine, respectively. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function and memory.

Mechanism of Action

N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes can lead to an increase in the levels of acetylcholine, butyrylcholine, and monoamines, respectively, in the brain. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to have significant effects on the central nervous system. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antidepressant-like effects in animal models of depression. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine is its high selectivity and potency against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have good bioavailability and pharmacokinetic properties. One limitation of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine is its potential toxicity at high doses. Further studies are needed to determine the optimal dose and duration of treatment for N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine.

Future Directions

For research on N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine include the development of more potent and selective inhibitors, the optimization of the synthesis method, and the evaluation of the therapeutic potential of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine in various diseases. Further studies are also needed to determine the optimal dose and duration of treatment for N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine and to evaluate its potential side effects.

Synthesis Methods

The synthesis of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine involves the condensation of 4-(2-pyridinyl)-1-piperazine with 3-(benzyloxy)benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-2-7-20(8-3-1)19-28-22-10-6-9-21(17-22)18-25-27-15-13-26(14-16-27)23-11-4-5-12-24-23/h1-12,17-18H,13-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWSOZFLRHWWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzyloxy)phenyl]-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine

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